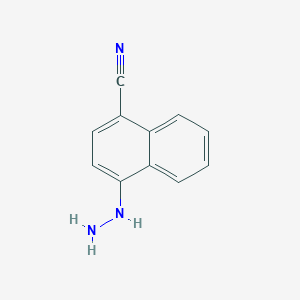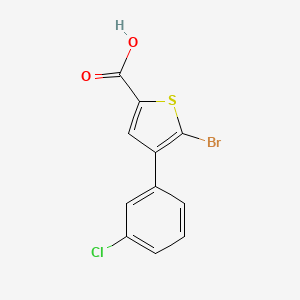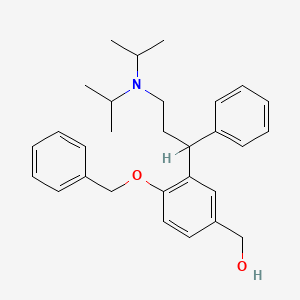
(R)-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol
概要
説明
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a diisopropylamino group, and a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Introduction of the diisopropylamino group: This step involves the reaction of the benzyloxy intermediate with diisopropylamine in the presence of a suitable catalyst.
Formation of the phenylpropyl group: This step involves the reaction of the intermediate with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-(4-(benzyloxy)-3-(3-(diethylamino)-1-phenylpropyl)phenyl)methanol
- ®-(4-(benzyloxy)-3-(3-(dimethylamino)-1-phenylpropyl)phenyl)methanol
- ®-(4-(benzyloxy)-3-(3-(dipropylamino)-1-phenylpropyl)phenyl)methanol
Uniqueness
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group, in particular, may influence its interaction with biological targets and its overall reactivity.
特性
分子式 |
C29H37NO2 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol |
InChI |
InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3 |
InChIキー |
GVKBRMPULOEHLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)

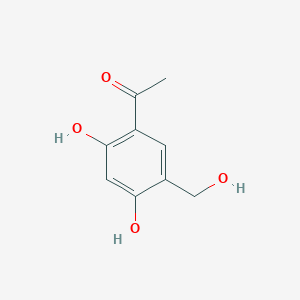
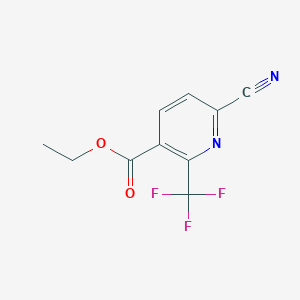
![1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-](/img/structure/B8418159.png)
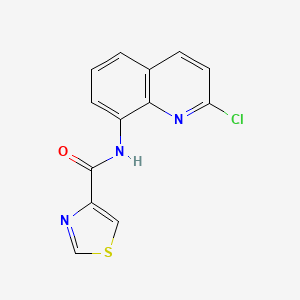
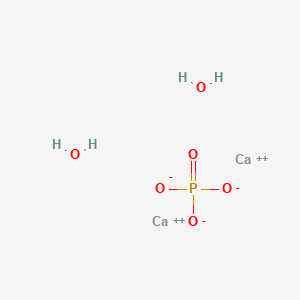
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
![3-Amino-4-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8418184.png)
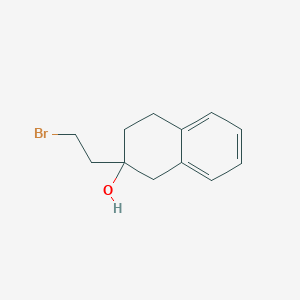

![3-(2,2,2-Trifluoroethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B8418212.png)
